molecular formula C16H11Cl2NO2 B2762502 N-(2,4-dichlorophenyl)-2H-chromene-3-carboxamide CAS No. 338760-94-4

N-(2,4-dichlorophenyl)-2H-chromene-3-carboxamide

Cat. No.: B2762502
CAS No.: 338760-94-4
M. Wt: 320.17
InChI Key: APLROQGNMZNGDV-UHFFFAOYSA-N
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Description

N-(2,4-dichlorophenyl)-2H-chromene-3-carboxamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a chromene core, which is a bicyclic structure consisting of a benzene ring fused to a pyran ring, and a carboxamide group attached to the 3-position of the chromene ring. The presence of the 2,4-dichlorophenyl group further enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)-2H-chromene-3-carboxamide typically involves the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, in the presence of an acid catalyst.

    Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the chromene derivative with an appropriate amine, such as 2,4-dichloroaniline, under suitable conditions, often involving a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and minimize production costs. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorophenyl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The chromene core can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carboxamide group or the chromene core, leading to the formation of amines or reduced chromene derivatives.

    Substitution: The 2,4-dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinones or other oxidized chromene derivatives.

    Reduction: Amines or reduced chromene derivatives.

    Substitution: Substituted phenyl derivatives with various functional groups replacing the chlorine atoms.

Scientific Research Applications

N-(2,4-dichlorophenyl)-2H-chromene-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Comparison with Similar Compounds

N-(2,4-dichlorophenyl)-2H-chromene-3-carboxamide can be compared with other similar compounds, such as:

    N-(2,4-dichlorophenyl)-3-(1H-tetrazol-1-yl)propanamide: This compound features a tetrazole ring instead of a chromene core, leading to different chemical and biological properties.

    2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one:

The uniqueness of this compound lies in its chromene core, which imparts specific chemical reactivity and potential biological activities that differ from those of other similar compounds.

Properties

IUPAC Name

N-(2,4-dichlorophenyl)-2H-chromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2NO2/c17-12-5-6-14(13(18)8-12)19-16(20)11-7-10-3-1-2-4-15(10)21-9-11/h1-8H,9H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APLROQGNMZNGDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=CC=CC=C2O1)C(=O)NC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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